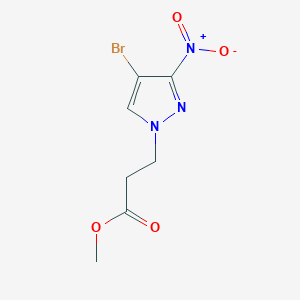

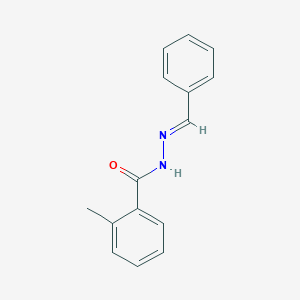

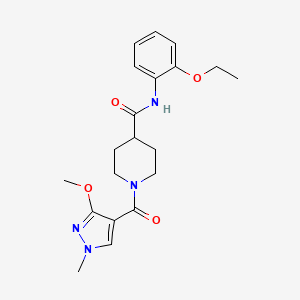

![molecular formula C21H20N2O5 B2562831 2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-53-4](/img/structure/B2562831.png)

2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a chromeno ring, and a pyrimidine ring. These types of compounds are often found in various fields of chemistry and biology, including medicinal chemistry and materials science .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring, chromeno ring, and pyrimidine ring would contribute to the rigidity of the molecule, while the methoxy and pentyl groups would add some flexibility .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of chemical reactions. For example, pyrimidine derivatives can undergo reactions with various nucleophiles and electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the rigidity of the molecule, and the presence of aromatic rings .科学的研究の応用

Neurodegenerative Disease Treatment

This compound shows promise as an antagonist/inverse agonist for the Adenosine A2A Receptor (AR) . Adenosine A2A AR antagonists are being explored for the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases. The inhibition of these receptors can potentially prevent immunoescaping of tumor cells and tumor development .

Anticancer Activity

Derivatives of this compound have been evaluated for their antiproliferative activity against various human tumor cell lines. They have shown significant anticancer activity, particularly against breast cancer cell lines such as MDA-MB-468 and T-47D. These derivatives can inhibit cell proliferation and induce apoptosis, which is crucial for cancer treatment .

VEGFR-2 Inhibition

Some derivatives have been studied for their VEGFR-2 inhibitory activity . VEGFR-2 is a critical target in antiangiogenic therapy for cancer. Inhibiting this receptor can prevent the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth .

Cell Cycle Arrest

These compounds can induce cell cycle arrest, particularly at the S phase. By halting the cell cycle, the compounds prevent cancer cells from dividing and proliferating, which is a key strategy in cancer therapy .

Apoptosis Induction

The derivatives of this compound have been found to significantly increase total apoptosis in certain cancer cell lines. Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells .

Caspase-3 Activation

Caspase-3 is an enzyme that plays a vital role in the execution-phase of cell apoptosis. Compounds that can increase the level of caspase-3 in cancer cells can enhance the apoptotic pathway, leading to the death of cancer cells .

作用機序

Target of Action

Similar compounds have been found to inhibit key enzymes such as aldo-keto reductase 1c3 .

Mode of Action

Related compounds have been shown to interact with their targets, leading to inhibition of enzyme activity .

Biochemical Pathways

Similar compounds have been found to inhibit protein kinases, which play a crucial role in cellular processes such as cell growth regulation, differentiation, migration, and metabolism .

Pharmacokinetics

Most of the synthesized compounds in a related study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

Related compounds have shown promising anticancer activity against human cancer cell lines .

Action Environment

The synthesis of related compounds has been conducted in environmentally compatible conditions .

将来の方向性

The future directions for this compound would depend on its applications. If it’s a drug molecule, future research could focus on improving its potency, selectivity, and pharmacokinetic properties . If it’s a material, future research could focus on improving its physical properties or finding new applications .

特性

IUPAC Name |

2-(furan-2-yl)-8-methoxy-3-pentylchromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-3-4-5-10-23-19(15-7-6-11-27-15)22-20-17(21(23)25)18(24)14-9-8-13(26-2)12-16(14)28-20/h6-9,11-12H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHQNZNQYNQJMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

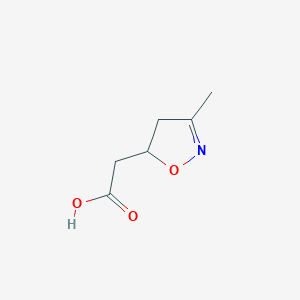

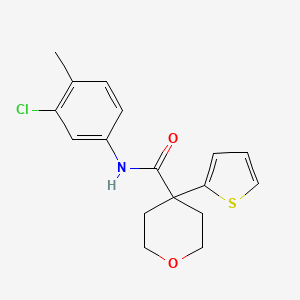

![1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2562748.png)

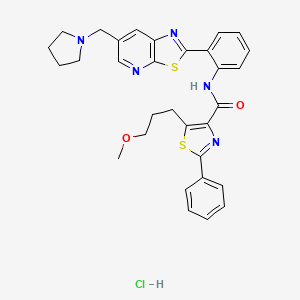

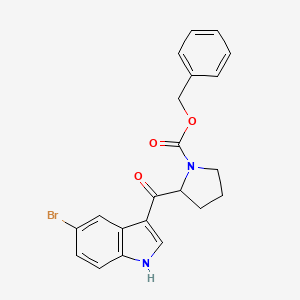

![Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate](/img/structure/B2562753.png)

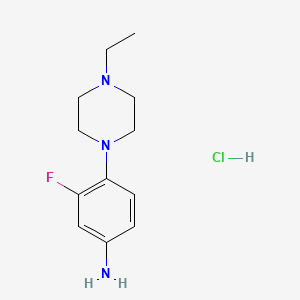

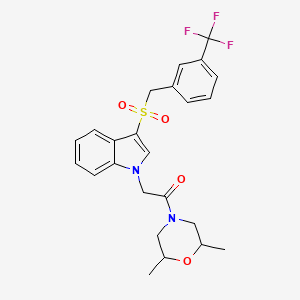

![5-Methyl-7-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2562755.png)

![3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline](/img/structure/B2562765.png)